
1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene” is a chemical compound with the CAS Number: 1355247-92-5. It has a molecular weight of 280.14 . The IUPAC name for this compound is N-(3-bromo-2-fluorobenzyl)aniline .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H11BrFN/c14-12-8-4-5-10(13(12)15)9-16-11-6-2-1-3-7-11/h1-8,16H,9H2 . This code represents the molecular structure of the compound.
Applications De Recherche Scientifique
Synthesis and Reactivity
Versatile Starting Material for Organometallic Synthesis :1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound similar in structure to 1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene, was identified as a versatile starting material for organometallic synthesis, demonstrating the potential of bromo-fluoro benzene derivatives in synthesizing complex organometallic compounds (Porwisiak & Schlosser, 1996).
Regioselective Fluorination :The regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives was accomplished using wet tetra-n-butylammonium fluoride, yielding (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds with high regioselectivity (Zhao et al., 2016). This suggests the potential for selective chemical modifications in bromo-fluoro benzene derivatives.
Preparation of Fluorine-containing Phenylacetylenes :A method for preparing phenylacetylenes with fluorine or trifluoromethyl substituents from bromobenzenes using 1,1-dichloro-2,2-difluoroethene was documented, indicating the utility of bromo-fluoro benzene derivatives in synthesizing fluorine-containing aromatic compounds (Kodaira & Okuhara, 1988).
Solid State Structures of Substituted Benzenes :The study on bromo- and fluoro-substituted ethynylbenzenes revealed that halogen and ethynyl substituents on substituted benzene rings can be interchanged without significant changes in their average solid state structures, suggesting the structural versatility of such compounds (Robinson et al., 1998).
Mécanisme D'action
Mode of Action
The mode of action of 1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene is likely to involve electrophilic aromatic substitution reactions . In these reactions, the benzene ring acts as a nucleophile and attacks the halogen electrophile, forming a carbocation intermediate that loses a proton to regenerate the aromatic ring . The presence of the phenylaminomethyl group could also influence the reactivity of the compound.
Biochemical Pathways
Halogenated benzene derivatives can participate in a variety of biochemical reactions, including oxidation and reduction, conjugation with glutathione, and formation of reactive oxygen species .
Pharmacokinetics
They are primarily metabolized in the liver and excreted in the urine .
Result of Action
Halogenated benzene derivatives can cause a variety of biological effects, depending on their specific chemical structure and the biological targets they interact with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For example, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s bioavailability and toxicity can be influenced by factors such as the route of exposure and the individual’s age, sex, health status, and genetic makeup .
Analyse Biochimique
Biochemical Properties
1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of metabolic enzymes and the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their conformation and activity. For example, its interaction with cytochrome P450 enzymes can result in the formation of reactive intermediates that further interact with other cellular components. This compound can also inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may degrade into other products, which can have different biological activities. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing the activity of certain enzymes or pathways. At high doses, it can exhibit toxic effects, including liver and kidney damage, due to the formation of reactive intermediates and oxidative stress. Threshold effects have been observed, where a small increase in dosage can lead to a significant change in biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The interaction of this compound with cofactors such as NADPH is also crucial for its metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound can affect its biological activity, as its accumulation in certain tissues may lead to localized effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, or to the nucleus, where it can influence gene expression .
Propriétés
IUPAC Name |
N-[(3-bromo-2-fluorophenyl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFN/c14-12-8-4-5-10(13(12)15)9-16-11-6-2-1-3-7-11/h1-8,16H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKPESXDZQQKGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=C(C(=CC=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742797 |
Source


|
| Record name | N-[(3-Bromo-2-fluorophenyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-92-5 |
Source


|
| Record name | N-[(3-Bromo-2-fluorophenyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
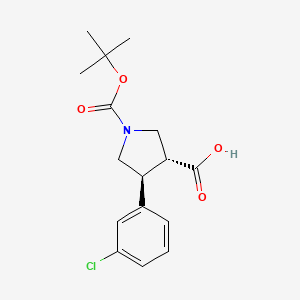
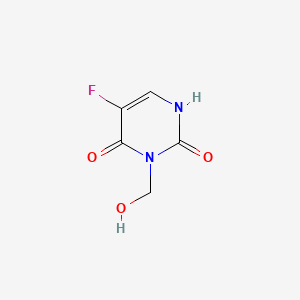

![2-ethylhexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B594693.png)
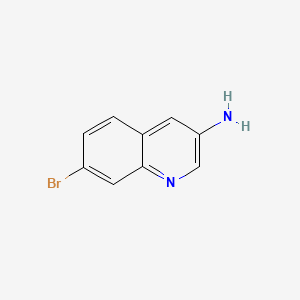

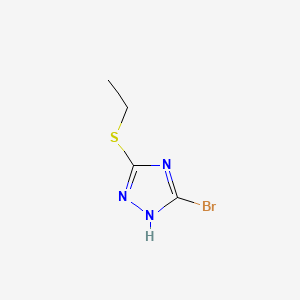
![7-(5-((tert-Butyldiphenylsilyl)oxy)-2-chlorophenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B594704.png)

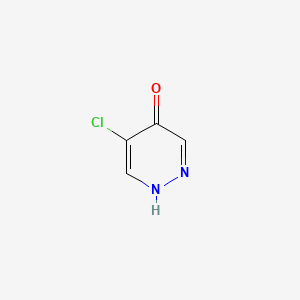
![7-Chloro-3,5-dimethylisoxazolo[4,5-d]pyrimidine](/img/structure/B594708.png)
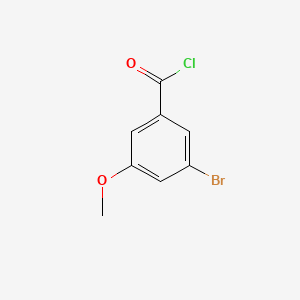
![(3aS,4R,6S,6aR)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbonitrile](/img/structure/B594711.png)
